molecular formula C12H17Cl3N2 B3229736 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride CAS No. 1289386-66-8

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride

Cat. No. B3229736
CAS RN: 1289386-66-8
M. Wt: 295.6 g/mol
InChI Key: STMVQKVMMBVBDB-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride, also known as DSP-4, is a chemical compound that is widely used in scientific research. DSP-4 belongs to the class of selective neurotoxins that selectively destroy noradrenergic neurons in the brain.

Mechanism of Action

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride selectively destroys noradrenergic neurons in the brain by inducing oxidative stress. This compound is taken up by noradrenergic neurons via the norepinephrine transporter and is then metabolized to a reactive metabolite that induces oxidative stress. This oxidative stress leads to the destruction of noradrenergic neurons.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by this compound leads to a decrease in norepinephrine levels in the brain. This decrease in norepinephrine levels has been shown to lead to changes in behavior and physiology. For example, this compound has been shown to induce depressive-like behavior in rodents.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively destroy noradrenergic neurons without affecting other types of neurons. However, one limitation of using this compound is its potential toxicity. This compound can induce oxidative stress and damage other types of cells in addition to noradrenergic neurons.

Future Directions

There are several future directions for research on 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride. One direction is to study the role of noradrenergic neurons in various physiological and pathological conditions. Another direction is to develop new neurotoxins that are more selective and less toxic than this compound. Additionally, researchers could investigate the potential therapeutic applications of this compound in conditions where noradrenergic neurons are overactive, such as in post-traumatic stress disorder.

Scientific Research Applications

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is widely used in scientific research to selectively destroy noradrenergic neurons in the brain. This allows researchers to study the role of noradrenergic neurons in various physiological and pathological conditions. This compound has been used to study the role of noradrenergic neurons in depression, anxiety, stress, and addiction.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;/h1-2,7,10H,3-6,8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMVQKVMMBVBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289386-66-8
Record name 4-Piperidinamine, 1-[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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